2-(4-(Ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid
Overview
Description
2-(4-(Ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxycarbonyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the ethoxycarbonyl group via esterification. The phenyl and methyl groups are usually introduced through Friedel-Crafts alkylation reactions. The final step involves the acylation of the pyrrole ring to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(Ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The ethoxycarbonyl group may participate in hydrogen bonding or electrostatic interactions with target proteins, while the phenyl and pyrrole rings provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
2-(4-(Ethoxycarbonyl)-5-ethyl-1-phenyl-1H-pyrrol-2-yl)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(4-(Ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl)acetic acid is unique due to the specific combination of substituents on the pyrrole ring, which can influence its reactivity and interaction with biological targets. The presence of the ethoxycarbonyl group provides distinct chemical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-5-methyl-1-phenylpyrrol-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-21-16(20)14-9-13(10-15(18)19)17(11(14)2)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXNGQOLBONQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)CC(=O)O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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